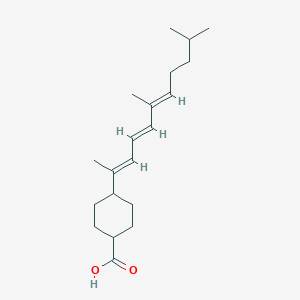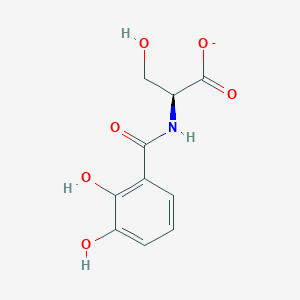
N-(2,3-dihydroxybenzoyl)-L-serinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydroxybenzoyl)-L-serinate is the conjugate base of N-(2,3-dihydroxybenzoyl)-L-serine; major species at pH 7.3. It is a conjugate base of a N-(2,3-dihydroxybenzoyl)-L-serine.
Wissenschaftliche Forschungsanwendungen
1. Complexation with Metal Ions
N-(2,3-dihydroxybenzoyl)-L-serinate, as part of the compound enterochelin, exhibits the ability to complex with metal ions. Enterochelin, which is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, has been identified as having steric properties that enable it to act as a hexadentate ligand through its phenolic groups, thus playing a significant role in metal ion complexation (O'brien & Gibson, 1970).
2. Enzymatic Synthesis
Research has delineated the enzymatic synthesis process of 2,3-dihydroxy-N-benzoyl-L-serine in Escherichia coli. This synthesis involves multiple protein components that convert 2,3-dihydroxybenzoic acid, L-serine, and ATP into the cyclic trimer of 2,3-dihydroxy-N-benzoyl-L-serine, which is subsequently hydrolyzed to form 2,3-dihydroxy-N-benzoyl-L-serine (Bryce, Weller, & Brot, 1971).
3. Iron Metabolism in Bacteria
N-(2,3-dihydroxybenzoyl)-L-serinate plays a role in the iron metabolism of Escherichia coli. Its precursor, enterochelin, facilitates the uptake, utilization, and excretion of iron by E. coli. The hydrolysis of enterochelin to N-(2,3-dihydroxybenzoyl)-L-serine is a critical step in this process, impacting the bioavailability of iron to the bacteria (O'brien, Cox, & Gibson, 1971).
4. Siderophore Synthesis
The synthesis of siderophores like enterobactin, which contains N-(2,3-dihydroxybenzoyl)-L-serine, is essential in the biological context. Enterobactin, synthesized from N-(2,3-dihydroxybenzoyl)-L-serine, plays a pivotal role in iron transport in bacteria, demonstrating the compound's importance in microbial iron acquisition (Ramirez et al., 1997).
Eigenschaften
Molekularformel |
C10H10NO6- |
|---|---|
Molekulargewicht |
240.19 g/mol |
IUPAC-Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/p-1/t6-/m0/s1 |
InChI-Schlüssel |
VDTYHTVHFIIEIL-LURJTMIESA-M |
Isomerische SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)[O-] |
Synonyme |
2,3-dihydroxybenzoylserine N-(2,3-dihydroxybenzoyl)-L-serine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



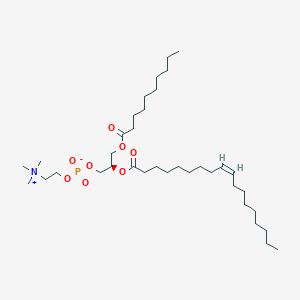

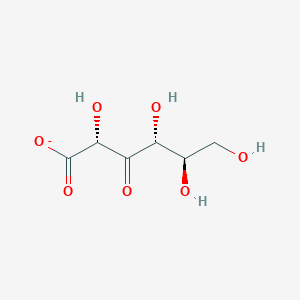

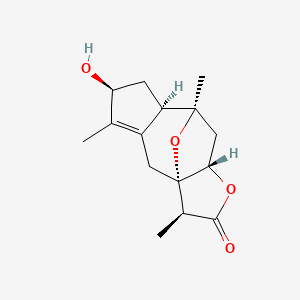
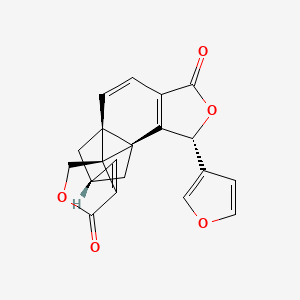
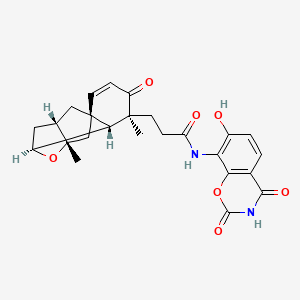
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine](/img/structure/B1264161.png)
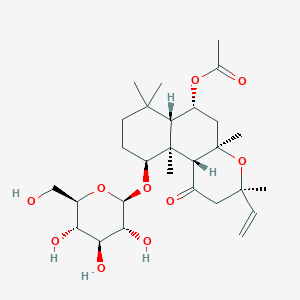

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)
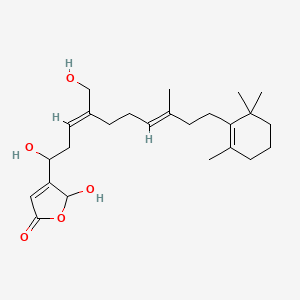
![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
